Difenacoum

Übersicht

Beschreibung

Die Verbindung „Polypropylen, Ratte“ bezieht sich auf Polypropylen, ein weit verbreitetes thermoplastisches Polymer. Polypropylen ist bekannt für seine Vielseitigkeit, Haltbarkeit und Beständigkeit gegenüber verschiedenen chemischen und physikalischen Belastungen. Es wird in verschiedenen Branchen eingesetzt, darunter Verpackung, Automobilindustrie, Textilien und Konsumgüter.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Polypropylen wird durch Polymerisation von Propylenmonomeren synthetisiert. Die gebräuchlichste Methode ist die Ziegler-Natta-Polymerisation, die die Verwendung eines Katalysatorsystems umfasst, das aus Titantetrachlorid und einer Organoaluminiumverbindung besteht. Die Reaktion wird typischerweise bei niedrigen Temperaturen und Drücken durchgeführt, was zu hochmolekularem Polypropylen mit hervorragenden mechanischen Eigenschaften führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Polypropylen umfasst die Verwendung von großtechnischen Polymerisationsreaktoren. Der Prozess beginnt mit der Reinigung des Propylen-Einsatzstoffs, gefolgt von der Polymerisation in Gegenwart eines Katalysators. Das Polymer wird dann vom Katalysator getrennt, gewaschen und getrocknet, um das Endprodukt zu erhalten. Fortgeschrittene Techniken wie Gasphasenpolymerisation und Massepolymerisation werden ebenfalls eingesetzt, um die Produktionseffizienz und die Produktqualität zu verbessern .

Wirkmechanismus

Target of Action

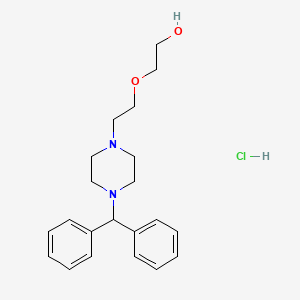

Difenacoum is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . Its primary target is the enzyme vitamin K1-epoxide reductase in the liver . This enzyme plays a crucial role in the clotting mechanism of the blood .

Mode of Action

This compound interacts with its target by antagonizing the enzyme vitamin K1-epoxide reductase . This interaction causes a gradual depletion of vitamin K and consequently of vitamin K-dependent clotting factors . As a result, there is an increase in blood-clotting time until the point where the clotting mechanism fails .

Biochemical Pathways

The affected biochemical pathway is the coagulation cascade, specifically the formation of vitamin K-dependent clotting factors II, VII, IX, and X, and proteins C and S in the liver . The inhibition of vitamin K1-epoxide reductase prevents the regeneration of active vitamin K1, impairing the formation of these clotting factors .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . It may be very persistent in soil systems under certain conditions . In water systems, the predominant degradation process is photolysis . Initial metabolism is rapid, often clearing a large percentage of the compound within the first days following exposure . The estimated plasma elimination half-lives of this compound in mice are 20.4 days, and liver elimination half-lives are 61.8 days .

Result of Action

The molecular and cellular effects of this compound’s action result in internal bleeding and hemorrhaging . This is due to the vitamin K deficiency caused by this compound, which leads to a slow, painful death . Other vitamin K deficient states include biliary obstruction, intrahepatic cholestasis, intestinal malabsorption, and chronic oral antibiotic administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is highly toxic to some species of freshwater fish and green algae despite the fact that this compound is weakly soluble in aqueous solutions . It may be very persistent in soil systems under certain conditions . The very long elimination half-lives detected in studies is important to be aware of in the assessment of anticoagulant rodenticide burden to the environment .

Biochemische Analyse

Biochemical Properties

Difenacoum interacts with various enzymes and proteins in biochemical reactions. It acts as a vitamin K antagonist, disrupting the blood clotting process . This interaction with the clotting cascade involves several enzymes and proteins, including factors II, VII, IX, and X .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting normal blood clotting, leading to internal bleeding and hemorrhaging . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme vitamin K epoxide reductase, preventing the recycling of vitamin K and thereby reducing the production of vitamin K-dependent clotting factors .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change in laboratory settings. It has been shown to be stable and degrade slowly, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can cause toxic or adverse effects, including internal bleeding and death .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin K recycling. It interacts with the enzyme vitamin K epoxide reductase, preventing the recycling of vitamin K and thereby reducing the production of vitamin K-dependent clotting factors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is lipophilic and can accumulate in the liver and pancreas .

Subcellular Localization

This compound is localized within the cell where it interacts with the enzyme vitamin K epoxide reductase, which is found in the endoplasmic reticulum . This interaction disrupts the normal function of this organelle and impacts the cell’s ability to produce clotting factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Polypropylene is synthesized through the polymerization of propylene monomers. The most common method is the Ziegler-Natta polymerization, which involves the use of a catalyst system comprising titanium chloride and an organoaluminum compound. The reaction is typically carried out at low temperatures and pressures, resulting in high molecular weight polypropylene with excellent mechanical properties .

Industrial Production Methods: Industrial production of polypropylene involves the use of large-scale polymerization reactors. The process begins with the purification of propylene feedstock, followed by polymerization in the presence of a catalyst. The polymer is then separated from the catalyst, washed, and dried to obtain the final product. Advanced techniques such as gas-phase polymerization and bulk polymerization are also employed to enhance production efficiency and product quality .

Analyse Chemischer Reaktionen

Reaktionstypen: Polypropylen durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Oxidationsreaktionen können auftreten, wenn Polypropylen Sauerstoff oder anderen Oxidationsmitteln ausgesetzt ist, was zur Bildung von Hydroperoxiden und zur nachfolgenden Degradation des Polymers führt. Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten. Substitutionsreaktionen beinhalten den Ersatz von Wasserstoffatomen in der Polymerkette durch andere funktionelle Gruppen .

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei den chemischen Reaktionen von Polypropylen verwendet werden, gehören Sauerstoff, Wasserstoffperoxid und verschiedene Halogene. Oxidationsreaktionen erfolgen typischerweise bei erhöhten Temperaturen und in Gegenwart von Katalysatoren wie Übergangsmetallverbindungen. Substitutionsreaktionen können die Verwendung von starken Säuren oder Basen als Katalysatoren erfordern .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den chemischen Reaktionen von Polypropylen gebildet werden, gehören oxidierte Derivate wie Alkohole, Ketone und Carbonsäuren. Diese Produkte können die physikalischen und chemischen Eigenschaften des Polymers erheblich verändern und seine Leistung in verschiedenen Anwendungen beeinflussen .

Wissenschaftliche Forschungsanwendungen

Polypropylen hat aufgrund seiner einzigartigen Eigenschaften eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellpolymer für die Untersuchung von Polymerisationsmechanismen und Reaktionskinetik verwendet. In der Biologie wird Polypropylen zur Herstellung von Laborequipment wie Pipettenspitzen und Mikrozentrifugenröhrchen eingesetzt, da es chemisch beständig und kostengünstig ist. In der Medizin wird Polypropylen zur Herstellung von Medizinprodukten wie Spritzen und chirurgischen Nähten verwendet, da es biokompatibel und sterilisierbar ist. In der Industrie wird Polypropylen zur Herstellung von Automobilteilen, Verpackungsmaterialien und Textilien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Polypropylen beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen ist Polypropylen relativ inert und interagiert nicht leicht mit zellulären Komponenten. seine physikalischen Eigenschaften wie Zugfestigkeit und Flexibilität machen es für verschiedene Anwendungen geeignet. Bei chemischen Reaktionen kann Polypropylen Kettenspaltung und Vernetzung eingehen, was zu Veränderungen seines Molekulargewichts und seiner mechanischen Eigenschaften führt .

Vergleich Mit ähnlichen Verbindungen

Polypropylen wird oft mit anderen thermoplastischen Polymeren wie Polyethylen und Polyvinylchlorid verglichen. Im Vergleich zu Polyethylen weist Polypropylen eine höhere Zugfestigkeit, eine bessere Hitzebeständigkeit und eine größere chemische Beständigkeit auf. Polyvinylchlorid hingegen ist steifer und hat eine bessere Flammwidrigkeit, ist aber weniger beständig gegen chemischen Abbau. Die einzigartige Kombination von Eigenschaften macht Polypropylen zur bevorzugten Wahl für Anwendungen, die eine Balance zwischen Festigkeit, Flexibilität und chemischer Beständigkeit erfordern .

Liste ähnlicher Verbindungen:- Polyethylen

- Polyvinylchlorid

- Polystyrol

- Polyethylenterephthalat

Eigenschaften

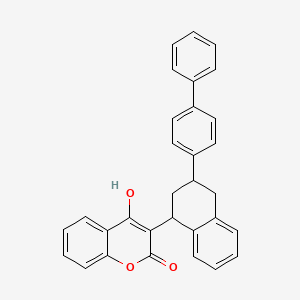

IUPAC Name |

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQITOLOYMWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058128 | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C (decomposes before boiling) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 21.5 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Off-white powder | |

CAS No. |

56073-07-5 | |

| Record name | Difenacoum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenacoum [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENACOUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215-217 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

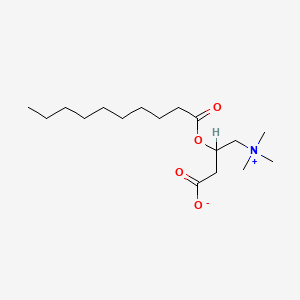

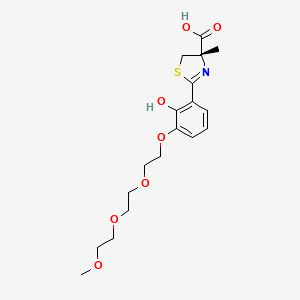

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)